![molecular formula C16H23N3O2 B5719299 N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide (PPC) is a chemical compound that has been synthesized for scientific research purposes. PPC is a selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and inflammation.
作用機序
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide selectively binds to the regulatory domain of PKC theta and inhibits its activation by preventing its translocation to the plasma membrane. This leads to a reduction in downstream signaling pathways, including the activation of nuclear factor kappa B (NF-kB) and the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma).
Biochemical and Physiological Effects:
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been shown to have anti-inflammatory and immunosuppressive effects in vitro and in vivo. It reduces the production of pro-inflammatory cytokines, inhibits T-cell activation and proliferation, and suppresses the development of autoimmune diseases. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide is a selective inhibitor of PKC theta, which makes it a valuable tool for studying the role of this isoform in T-cell activation and inflammation. However, its selectivity may also limit its usefulness in studying other isoforms of PKC. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, its long-term effects and potential side effects have not been fully explored.
将来の方向性
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has potential applications in the treatment of autoimmune diseases and neurodegenerative diseases. Future research could focus on optimizing the synthesis method of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide to improve its yield and purity. The development of more selective and potent inhibitors of PKC theta could also be explored. Additionally, the long-term effects and potential side effects of N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide should be further investigated in animal models and clinical trials.
合成法
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide can be synthesized by reacting 4-bromomethylcyclohexane with pyridine-2-carboximidamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propyl isocyanate to form N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide.
科学的研究の応用
N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has been used in various scientific research studies to investigate the role of PKC theta in T-cell activation and inflammation. It has been shown to inhibit the activation of PKC theta and downstream signaling pathways, leading to a reduction in cytokine production and T-cell proliferation. N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide has also been used to study the role of PKC theta in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6,11-13H,2,5,7-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQZLUMYOWATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-propylcyclohexyl)carbonyl]oxy}pyridine-2-carboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5719221.png)
![1-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5719226.png)
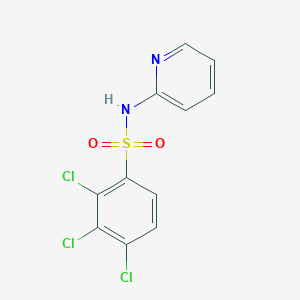
![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)
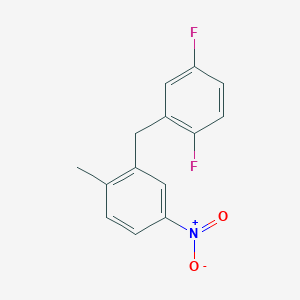
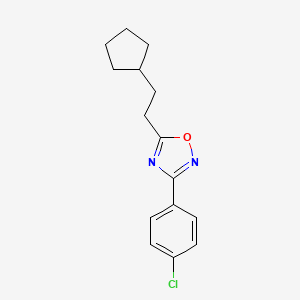
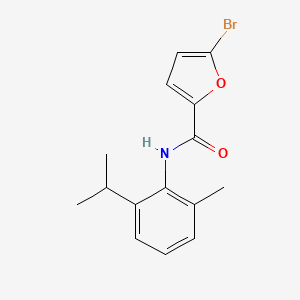
![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)
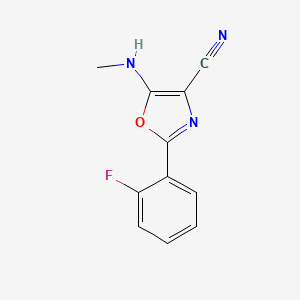
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
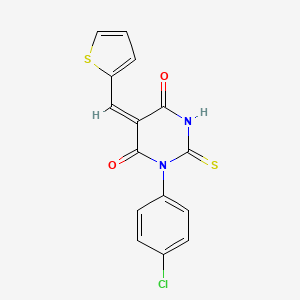
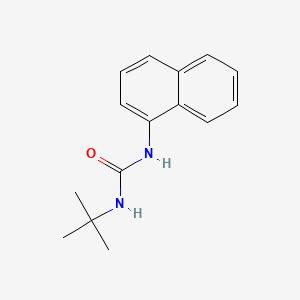
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)